Product packaging for 2,2-Dichloro-3-methyloxirane(Cat. No.:CAS No. 647844-26-6)

2,2-Dichloro-3-methyloxirane

Cat. No.: B12611381
CAS No.: 647844-26-6
M. Wt: 126.97 g/mol
InChI Key: ZOXUSFWZMWJWOJ-UHFFFAOYSA-N
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Description

2,2-Dichloro-3-methyloxirane is a chiral epoxide of significant interest in advanced organic and pharmaceutical synthesis. Its high ring strain facilitates ring-opening reactions, making it a versatile electrophilic building block for constructing complex molecules with specific stereochemistry. Researchers value this compound for developing enantioselective synthesis routes, which are crucial for creating active pharmaceutical ingredients (APIs) with the desired pharmacological profile. In industrial contexts, epoxides like this compound serve as key precursors for polymers, resins, and detergents. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4Cl2O B12611381 2,2-Dichloro-3-methyloxirane CAS No. 647844-26-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

647844-26-6

Molecular Formula

C3H4Cl2O

Molecular Weight

126.97 g/mol

IUPAC Name

2,2-dichloro-3-methyloxirane

InChI

InChI=1S/C3H4Cl2O/c1-2-3(4,5)6-2/h2H,1H3

InChI Key

ZOXUSFWZMWJWOJ-UHFFFAOYSA-N

Canonical SMILES

CC1C(O1)(Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 2,2 Dichloro 3 Methyloxirane and Analogs

Direct Epoxidation Strategies

Direct epoxidation involves the oxidation of a carbon-carbon double bond in a precursor molecule to form the oxirane ring. For the synthesis of 2,2-dichloro-3-methyloxirane, this necessitates starting with an appropriately substituted 1,1-dichloroalkene.

Epoxidation of Olefinic Precursors

The epoxidation of olefinic precursors is a widely used method for the formation of epoxides. The reactivity of the alkene and the choice of the oxidizing agent are crucial for the success of this transformation.

While not a direct epoxidation in a single step, this pathway involves the initial halogenation of an allylic alcohol precursor, followed by a base-induced cyclization. The process begins with the formation of a halohydrin from an alkene. Although this method is more commonly associated with the synthesis of non-halogenated epoxides, a similar principle can be applied where the starting alkene already contains the gem-dichloro functionality.

The most common method for the direct epoxidation of alkenes is the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. This reaction proceeds through a concerted mechanism where an oxygen atom is transferred from the peroxy acid to the double bond. For the synthesis of this compound, the precursor would be 1,1-dichloro-2-propene. The electron-withdrawing nature of the chlorine atoms can decrease the nucleophilicity of the double bond, potentially requiring more reactive peroxy acid systems or harsher reaction conditions.

Precursor OlefinOxidizing AgentSolventTemperature (°C)Yield (%)Reference
1,1-dichloro-2-propenem-CPBADichloromethane2578Fictional Data
1,1-dichloro-2-butenePeracetic AcidEthyl Acetate4072Fictional Data
1,1-dichloro-3-methyl-1-butenem-CPBAChloroform2585Fictional Data

This table contains illustrative data and is not based on a specific cited study.

Regioselective and Stereoselective Epoxidation Techniques

When the olefinic precursor is unsymmetrical, the regioselectivity and stereoselectivity of the epoxidation become important considerations. For substrates like 1,1-dichloro-2-butene, epoxidation will lead to the formation of 2,2-dichloro-3-ethyloxirane. In cases where the precursor has a chiral center or a directing group, the stereochemical outcome of the epoxidation can be influenced. Directed epoxidation, for instance using a hydroxyl group to guide the oxidant to one face of the double bond, is a powerful tool for controlling stereochemistry. However, for simple 1,1-dichloroalkenes, the stereocenter is created at the 3-position of the oxirane ring, and without a directing group, a racemic mixture of enantiomers is typically expected.

Cyclization Reactions from Dihalogenated Precursors

An alternative and often highly efficient route to epoxides is through the intramolecular cyclization of halohydrins. This method relies on the formation of a key intermediate which then undergoes an internal nucleophilic attack to form the oxirane ring.

Intramolecular Nucleophilic Substitution (SN2) of Dichlorohydrins

This strategy is a cornerstone in the synthesis of epoxides and is particularly relevant for the preparation of this compound and its analogs. The process begins with a dichlorohydrin, which is a molecule containing both a hydroxyl group and chlorine atoms on adjacent carbons. The required precursor for this compound would be 1,1-dichloro-2-propanol.

The mechanism involves the deprotonation of the hydroxyl group by a base (e.g., sodium hydroxide) to form an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the carbon atom bearing the chlorine atoms in an SN2 fashion. This backside attack results in the displacement of a chloride ion and the formation of the three-membered oxirane ring. This reaction is often referred to as a Williamson ether synthesis, but occurring within the same molecule. The reactions that proceed through a gem-dichloroepoxide intermediate include the Jocic-Reeve, Corey-Link, and Bargellini reactions wikipedia.orgorganic-chemistry.orgencyclopedia.pub.

The Bargellini reaction, for instance, can be used to generate 2,2-dichloro-3,3-dimethyloxirane from acetone and chloroform in the presence of a strong base. The reaction proceeds through the formation of a trichloromethyl carbinol intermediate which then cyclizes to the gem-dichloroepoxide nih.gov.

Dichlorohydrin PrecursorBaseSolventTemperature (°C)Yield (%)Reference
1,1-dichloro-2-propanolSodium HydroxideDiethyl Ether/Water10-2085Fictional Data
1,1-dichloro-2-butanolPotassium HydroxideTetrahydrofuran2588Fictional Data
1,1-dichloro-3-methyl-2-butanolSodium HydrideTetrahydrofuran0-2592Fictional Data

This table contains illustrative data and is not based on a specific cited study.

The stereochemistry of the starting dichlorohydrin directly influences the stereochemistry of the resulting epoxide. For the reaction to proceed via a backside SN2 attack, the hydroxyl group and the leaving group (chloride) must be in an anti-periplanar conformation. This stereochemical requirement is a key consideration in the synthesis of chiral 2,2-dichlorooxiranes.

Base-Catalyzed Ring Closure Approaches

The synthesis of epoxides through the base-promoted ring closure of halohydrins is a well-established and fundamental method in organic chemistry. This intramolecular substitution reaction is highly effective for the preparation of this compound from a suitable polychlorinated alcohol precursor, such as 1,1,2-trichloro-2-propanol. The mechanism involves the deprotonation of the hydroxyl group by a base to form an alkoxide ion. nih.gov This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon atom bearing a chlorine atom and displacing it in an intramolecular SN2 reaction to form the oxirane ring.

The efficiency of this ring closure is highly dependent on the stereochemistry of the starting halohydrin. For the reaction to proceed, the molecule must adopt a conformation where the attacking alkoxide and the leaving group (chloride) are in an anti-periplanar arrangement. organic-chemistry.org This geometric constraint is crucial for optimal orbital overlap between the nucleophilic oxygen and the σ* orbital of the carbon-chlorine bond, facilitating the displacement of the leaving group. organic-chemistry.org

A variety of bases can be employed for this transformation, with common choices including alkali metal hydroxides (e.g., sodium hydroxide) and carbonates (e.g., potassium carbonate). organic-chemistry.org The choice of base and solvent system can be critical to optimize the yield and minimize side reactions. For instance, while strong bases like sodium hydroxide are effective, they can sometimes promote undesired dehydrohalogenation reactions. organic-chemistry.org Milder bases such as potassium carbonate are often used in polar, protic solvents like methanol to achieve a cleaner reaction profile. organic-chemistry.org

Table 1: Comparison of Bases in Dichlorooxirane Ring Closure

BaseTypical SolventRelative ReactivityPotential Side Reactions
Sodium Hydroxide (NaOH)Water, Methanol, EthanolHighDehydrohalogenation, Hydrolysis
Potassium Carbonate (K₂CO₃)Methanol, AcetoneModerateFewer side reactions compared to NaOH
Sodium Hydride (NaH)Tetrahydrofuran (THF)HighRequires anhydrous conditions

Novel and Advanced Synthetic Approaches

Recent advancements in synthetic organic chemistry have led to the development of sophisticated methods for the preparation of dichlorooxiranes, with a particular focus on controlling stereochemistry.

Controlling the three-dimensional arrangement of atoms is a central goal in modern synthesis, and several strategies have been applied to the formation of chiral dichlorooxiranes.

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. bccollegeasansol.ac.inddugu.ac.inyoutube.comescholarship.org This approach leverages the inherent chirality of molecules such as amino acids, sugars, or terpenes to construct complex chiral targets. For the synthesis of an enantiomerically pure dichlorooxirane, a plausible strategy would involve starting with a chiral precursor like (S)-lactic acid.

The synthesis could proceed by converting the carboxylic acid of (S)-lactic acid to a trichloromethyl ketone. Subsequent stereocontrolled reduction of the ketone would yield a chiral trichloromethyl carbinol. This intermediate, possessing the required stereocenter derived from the natural starting material, can then undergo a base-catalyzed ring closure, as previously described, to form the target chiral this compound. The stereochemical integrity of the final product is dependent on the retention or inversion of configuration during the synthetic sequence.

Asymmetric catalysis offers an efficient alternative to chiral pool synthesis, creating chiral molecules from achiral precursors through the use of a chiral catalyst. sigmaaldrich.com In the context of dichlorooxirane synthesis, this would typically involve the asymmetric epoxidation of a prochiral 1,1-dichloro-2-alkene.

Several catalytic systems are known for asymmetric epoxidation. For example, chiral ketones, often derived from fructose, can be used to generate chiral dioxiranes in situ, which then act as the asymmetric oxidizing agent. nih.gov Another powerful method involves the use of transition metal complexes with chiral ligands, such as manganese-salen complexes (Jacobsen-Katsuki epoxidation) or titanium-tartrate complexes (Sharpless epoxidation). mdpi.comyoutube.com These catalysts create a chiral environment around the alkene, directing the oxidant to one face of the double bond over the other, thereby inducing high enantioselectivity in the resulting epoxide.

Table 2: Overview of Asymmetric Epoxidation Catalysts

Catalyst SystemTypical SubstrateCommon OxidantKey Advantage
Sharpless-Katsuki (Ti/DET)Allylic Alcoholst-BuOOHHighly predictable facial selectivity
Jacobsen-Katsuki (Mn-salen)cis-Disubstituted AlkenesNaOClEffective for a broad range of olefins
Shi Epoxidation (Chiral Ketone)trans-Disubstituted & Tri-substituted AlkenesOxone (KHSO₅)Metal-free oxidation

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. ddugu.ac.in When synthesizing a substituted 2,2-dichlorooxirane that contains more than one chiral center, an existing stereocenter in the precursor molecule can direct the formation of the new stereocenter at the oxirane ring. This strategy is known as substrate-controlled diastereoselection.

This is particularly relevant in the base-catalyzed ring closure of a chiral dichlorohalohydrin. The pre-existing chiral center can influence the conformational preference of the molecule, favoring the transition state that leads to one specific diastereomer of the epoxide. The formation of gem-dichloroepoxides from asymmetric trichloromethyl carbinols is a key reaction where such diastereoselective control is critical. arkat-usa.org By carefully choosing the synthetic route to the carbinol precursor, chemists can dictate the relative stereochemistry of the final dichloroepoxide product with high selectivity.

Grignard reagents (R-MgX) are powerful nucleophiles widely used for the formation of carbon-carbon bonds. byjus.com While they are commonly known for reacting with epoxides to cause ring-opening, they can also be instrumental in the synthesis of the epoxide precursors. chemistrysteps.combyjus.com

A viable synthetic route to this compound using this methodology would involve the reaction of a Grignard reagent with an appropriate α-halo carbonyl compound. For instance, the addition of methylmagnesium bromide (CH₃MgBr) to 1,1,1-trichloroacetone would generate the tertiary alcohol, 1,1,1-trichloro-2-methyl-2-propanol. This intermediate is a perfect precursor for base-catalyzed ring closure. Subsequent treatment with a suitable base would induce an intramolecular SN2 reaction, where the newly formed alkoxide displaces one of the chlorine atoms to yield the desired this compound. This two-step sequence—Grignard addition followed by cyclization—provides a versatile entry to variously substituted dichlorooxiranes by simply changing the Grignard reagent and the starting chlorinated ketone.

Microwave-Assisted Synthetic Routes

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. ajgreenchem.com The application of microwave irradiation in the synthesis of oxiranes, including halogenated analogs, leverages the efficient and rapid heating of polar reagents and solvents, thereby accelerating the rate of chemical reactions. researchgate.net This section explores the research findings related to the microwave-assisted synthetic routes for this compound and its analogs, focusing on the formation of gem-dichloroepoxide intermediates.

While specific literature detailing the direct microwave-assisted synthesis of this compound is limited, the principles can be extrapolated from studies on related compounds. A notable application of microwave irradiation is in the one-pot synthesis of 2-hydroxycarboxylic acids from aldehydes or ketones, a process that proceeds through a gem-dichloroepoxide intermediate. arkat-usa.org This method combines the principles of the Bargellini and Jocic-Reeve reactions under microwave promotion. arkat-usa.org

The reaction is initiated by the trichloromethylation of a carbonyl compound, followed by in-situ formation of the gem-dichloroepoxide, which is then subjected to further reaction. The use of microwave irradiation significantly expedites this sequence. For instance, after an initial microwave irradiation period of 5-10 minutes for the trichloromethylation step, the subsequent formation of the α-hydroxy acid, which involves the intermediacy of the dichloroepoxide, is completed with further irradiation for 30-40 minutes at a higher power. arkat-usa.org This rapid, one-pot protocol offers promising yields for a variety of substrates. arkat-usa.org

The general advantages of microwave-assisted organic synthesis (MAOS) are well-documented and include:

Increased Reaction Rates: Microwave heating can accelerate reaction rates by orders of magnitude compared to conventional heating. ajgreenchem.com

Reduced Reaction Times: Consequently, reactions that might take hours or days to complete under conventional conditions can often be finished in minutes. mdpi.com

Improved Yields and Purity: The rapid and uniform heating can minimize the formation of side products, leading to cleaner reactions and higher isolated yields. ajgreenchem.com

Energy Efficiency: By directly heating the reaction mixture, microwave synthesis is often more energy-efficient than conventional methods that heat the reaction vessel. ajgreenchem.com

A comparative study on the synthesis of pyrrolidine-fused chlorin derivatives highlighted the efficiency of microwave heating over conventional methods. While the conventional heating method required 8 hours to complete the reaction, the microwave-assisted approach achieved the synthesis in just 4 hours. nih.gov Although this example does not directly involve dichloroepoxides, it illustrates the significant reduction in reaction time that can be achieved with microwave assistance.

The following table summarizes representative findings from a microwave-assisted protocol for the synthesis of α-hydroxy acids via gem-dichloroepoxide intermediates, demonstrating the applicability of this technology to reactions involving structures analogous to this compound.

EntryCarbonyl CompoundMicrowave Power (Initial/Final)Time (Initial/Final)Product (α-hydroxy acid)Yield (%)
1Cyclohexanone70 W / 100 W10 min / 40 min1-Hydroxycyclohexanecarboxylic acid80%
2Acetophenone70 W / 100 W10 min / 40 min2-Hydroxy-2-phenylpropanoic acid75%
3Propiophenone70 W / 100 W10 min / 40 min2-Hydroxy-2-phenylbutanoic acid72%
4Butyrophenone70 W / 100 W10 min / 40 min2-Hydroxy-2-phenylpentanoic acid70%
5Benzaldehyde70 W / 100 W5 min / 30 minMandelic acid78%
64-Chlorobenzaldehyde70 W / 100 W5 min / 30 min2-(4-Chlorophenyl)-2-hydroxyacetic acid75%

Data sourced from a study on the one-pot microwave-promoted synthesis of 2-hydroxycarboxylic acids. arkat-usa.org

This data underscores the potential of microwave-assisted methodologies for the efficient synthesis of compounds bearing the gem-dichloroepoxide moiety. The significantly reduced reaction times and good to excellent yields highlight the advantages of this "green" chemistry approach. oatext.com Further research into the direct epoxidation of dichlorinated alkenes under microwave irradiation could provide a more direct and efficient route to this compound and its analogs.

Mechanistic Investigations of 2,2 Dichloro 3 Methyloxirane Reactivity

Ring-Opening Reactions of the Oxirane Core

The high reactivity of the oxirane ring is a direct consequence of its significant ring strain, which is a combination of angle strain and torsional strain. This makes the carbon atoms of the ring highly susceptible to nucleophilic attack, even though an alkoxide is typically a poor leaving group. The relief of this strain provides a strong thermodynamic driving force for ring-opening reactions. chemistrysteps.commasterorganicchemistry.com

Nucleophilic Ring-Opening Pathways

The ring-opening of 2,2-Dichloro-3-methyloxirane can be initiated by a wide variety of nucleophiles. The reaction mechanism is heavily dependent on the nature of the nucleophile and the reaction conditions (i.e., acidic, basic, or neutral). chemistrysteps.com Under basic or neutral conditions with a strong nucleophile, the reaction generally follows a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comyoutube.com In contrast, under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group and activating the ring for attack by even weak nucleophiles. The mechanism in this case has characteristics of both SN1 and SN2 pathways. libretexts.org

The regioselectivity of the nucleophilic attack on the asymmetric this compound ring is governed by a combination of steric and electronic factors. The oxirane ring contains two electrophilic carbons: C2, which is bonded to two chlorine atoms, and C3, which is bonded to a methyl group and a hydrogen atom.

Under Basic/Neutral Conditions (SN2 mechanism): Strong nucleophiles will preferentially attack the less sterically hindered carbon atom. youtube.comyoutube.com In this compound, C2 is a quaternary carbon, heavily shielded by two chlorine atoms. C3 is a tertiary carbon, which is significantly more accessible. Therefore, nucleophilic attack is expected to occur almost exclusively at the C3 position. The strong electron-withdrawing effect of the two chlorine atoms makes C2 highly electrophilic, but the steric hindrance is generally the dominant factor in SN2 reactions with epoxides.

Under Acidic Conditions (SN1-like mechanism): In the presence of an acid, the epoxide oxygen is protonated. The C-O bonds begin to weaken, and a partial positive charge develops on the carbon atoms. This positive charge is better stabilized on the more substituted carbon. In this case, C3 is a tertiary carbon, while C2 is also highly substituted but destabilized by the inductive effect of the chlorines. The positive charge is therefore more stabilized at C3. This electronic preference for charge development at C3 directs the nucleophile to attack this position. libretexts.org

Stereoselectivity: The ring-opening reaction via an SN2 mechanism involves a backside attack by the nucleophile relative to the C-O bond being broken. This results in an inversion of configuration at the carbon atom that is attacked. masterorganicchemistry.com Assuming the nucleophile attacks at C3, the stereocenter at this position will be inverted, leading to a trans relationship between the incoming nucleophile and the hydroxyl group formed from the epoxide oxygen.

Table 1: Predicted Regioselectivity of Nucleophilic Attack on this compound

Reaction Condition Governing Factors Predicted Site of Attack Mechanism
Basic / NeutralSteric Hindrance > Electronic EffectC3 (less hindered)SN2
AcidicCarbocation StabilityC3 (more stable positive charge)SN1-like

Hydrolysis of epoxides cleaves the ring to form 1,2-diols (vicinal diols). The reaction can be catalyzed by either acid or base. libretexts.org

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., aqueous hydroxide), the hydroxide ion (OH⁻) acts as the nucleophile. Following the regioselectivity rules for SN2 reactions, the hydroxide will attack the less sterically hindered C3 carbon. libretexts.org The initial product is an alkoxide, which is then protonated by water in a subsequent step to yield 1-(dichloromethyl)-1-methyl-ethane-1,2-diol.

Acid-Catalyzed Hydrolysis: In an acidic aqueous solution, the epoxide oxygen is protonated. A water molecule then acts as the nucleophile, attacking the C3 position due to its greater ability to stabilize a partial positive charge. libretexts.org Deprotonation of the intermediate yields the same diol product. The stereochemistry of the product is trans due to the backside attack of the water molecule.

It is important to note that the initial product of hydrolysis at C2, a geminal chlorohydrin, would be highly unstable. Similarly, the hydrolysis of the gem-dichloro group itself might occur under certain conditions. The hydrolysis of gem-dihalides typically yields an unstable gem-diol, which rapidly dehydrates to a carbonyl compound. For instance, the hydrolysis of 2,2-dichloropropane yields acetone. doubtnut.comallen.in However, the primary reaction is expected to be the ring-opening of the strained epoxide.

Nitrogen nucleophiles readily open the epoxide ring to form important functional groups.

Amines: Primary and secondary amines react with this compound to yield β-amino alcohols. Given the steric hindrance at C2, the reaction is expected to proceed via nucleophilic attack of the amine at the C3 carbon. This would result in the formation of 1-amino-3,3-dichloro-2-methylbutan-2-ol derivatives.

Azides: The azide ion (N₃⁻) is an effective nucleophile for epoxide ring-opening. The reaction with sodium azide, typically in a polar solvent, would lead to the formation of a β-azido alcohol. The attack would regioselectively occur at C3 to produce 1-azido-3,3-dichloro-2-methylbutan-2-ol. This product can be subsequently reduced to the corresponding primary β-amino alcohol.

Alcohols and alkoxides serve as oxygen-containing nucleophiles to produce β-hydroxy ethers.

Alkoxides/Alcohols: In the presence of a base, an alcohol is deprotonated to form a more potent alkoxide nucleophile (RO⁻). The alkoxide will attack the less hindered C3 position of this compound in an SN2 fashion. Acid-catalyzed ring-opening with an alcohol as the nucleophile also occurs, with the attack again predicted at C3. The product in either case would be a 1-alkoxy-3,3-dichloro-2-methylbutan-2-ol.

The formation of new carbon-carbon bonds can be achieved using various carbon-based nucleophiles, such as organometallic reagents.

Grignard Reagents (R-MgX): Grignard reagents are strong carbon nucleophiles that react with epoxides under conditions that favor an SN2 mechanism. masterorganicchemistry.com The reaction of this compound with a Grignard reagent is expected to involve the attack of the carbanionic portion of the organometallic compound at the sterically accessible C3 carbon. A subsequent acidic workup protonates the resulting alkoxide. This reaction would yield a tertiary alcohol with a newly formed C-C bond, specifically a 3,3-dichloro-2-methyl-1-substituted-butan-2-ol.

Table 2: Predicted Products from Nucleophilic Ring-Opening of this compound

Nucleophile Reagent Example Predicted Major Product
HydroxideNaOH (aq)1-(Dichloromethyl)-1-methylethane-1,2-diol
AmineR-NH₂1-Amino-3,3-dichloro-2-methylbutan-2-ol
AzideNaN₃1-Azido-3,3-dichloro-2-methylbutan-2-ol
AlkoxideR-O⁻ Na⁺1-Alkoxy-3,3-dichloro-2-methylbutan-2-ol
Grignard ReagentR-MgBr3,3-Dichloro-2-methyl-1-substituted-butan-2-ol

Acid-Catalyzed Ring-Opening Mechanisms of this compound Reactivity

The oxirane ring, a three-membered heterocycle containing oxygen, is characterized by significant ring strain, rendering it susceptible to ring-opening reactions. In the case of this compound, the presence of two electron-withdrawing chlorine atoms on one of the carbon atoms and a methyl group on the other introduces electronic and steric complexities that influence its reactivity, particularly under acidic conditions.

Brønsted Acid Catalysis and Mechanistic Pathways

Brønsted acids catalyze the ring-opening of epoxides by protonating the epoxide oxygen, which enhances the leaving group ability of the oxygen and activates the ring toward nucleophilic attack. masterorganicchemistry.comlibretexts.org The reaction proceeds via a mechanism that can exhibit characteristics of both SN1 and SN2 pathways, depending on the structure of the epoxide and the reaction conditions. libretexts.orgchimia.ch

The initial step in the Brønsted acid-catalyzed ring-opening of this compound is the protonation of the oxirane oxygen by an acid, such as H₃O⁺, to form a protonated epoxide intermediate. youtube.comkhanacademy.org This is a rapid and reversible step. The subsequent nucleophilic attack can, in principle, occur at either C2 (the dichlorinated carbon) or C3 (the methyl-substituted carbon).

The regiochemical outcome of the nucleophilic attack is determined by a combination of electronic and steric factors. The transition state of the reaction is thought to be a hybrid of SN1 and SN2 models. libretexts.org

SN2-like pathway : In this pathway, the nucleophile attacks the less sterically hindered carbon atom. For this compound, the C3 carbon bearing a methyl group is less sterically hindered than the C2 carbon with two chlorine atoms.

SN1-like pathway : This pathway involves the development of a significant partial positive charge on the more substituted carbon atom that can better stabilize it. The C3 carbon, being a secondary carbon, can stabilize a positive charge more effectively than the C2 carbon, which is destabilized by the electron-withdrawing chlorine atoms.

Therefore, nucleophilic attack is expected to preferentially occur at the C3 position, leading to the formation of a chlorohydrin where the nucleophile is bonded to the methyl-bearing carbon. The reaction mechanism is a concerted process where the C-O bond breaking and the C-Nu bond-making occur simultaneously, but the transition state has significant carbocationic character at the C3 position.

FactorInfluence on C2 AttackInfluence on C3 AttackPredicted Outcome
Steric HindranceHigh (two Cl atoms)Low (one CH₃ group)Favors C3 attack
Electronic Effect (Carbocation Stability)Destabilized by two electron-withdrawing Cl atomsStabilized by one electron-donating CH₃ group (secondary carbocation character)Favors C3 attack
Lewis Acid Catalysis and Regioselective Outcomes

Lewis acids also catalyze the ring-opening of epoxides by coordinating to the epoxide oxygen, thereby polarizing the C-O bonds and increasing the electrophilicity of the carbon atoms. researchgate.netdntb.gov.ua The regioselectivity of Lewis acid-catalyzed ring-opening can be highly dependent on the nature of the Lewis acid, the nucleophile, and the substrate. ucdavis.eduresearchgate.net

In the case of this compound, a Lewis acid (e.g., BF₃, AlCl₃, SnCl₄) would coordinate to the oxygen atom. This coordination makes the C-O bonds more labile. The regiochemical outcome of the subsequent nucleophilic attack is governed by the balance between the electronic stabilization of a developing positive charge and steric hindrance.

"Hard" Lewis acids (e.g., AlCl₃) tend to favor an SN1-like pathway, promoting attack at the carbon atom that can better stabilize a positive charge. For this compound, this would be the C3 position.

"Soft" Lewis acids may favor an SN2-like pathway, where the nucleophile attacks the less sterically hindered carbon atom, which is also the C3 position in this case.

Therefore, regardless of the Lewis acid chosen, the nucleophilic attack is expected to occur predominantly at the C3 carbon. However, the choice of Lewis acid can influence the reaction rate and the degree of regioselectivity. For instance, highly active Lewis acids can lead to rearrangements and side reactions. The inherent reactivity of gem-dichloroepoxides means that strong Lewis or Brønsted acids are not always required for substitution to occur. arkat-usa.orgumich.edu

Lewis Acid TypePredominant Mechanistic CharacterFavored Site of Attack on this compoundExpected Major Product
Hard (e.g., AlCl₃)Sₙ1-likeC3 (more substituted, better carbocation stabilization)Nucleophile at C3
Soft (e.g., Ti(OⁱPr)₄)Sₙ2-likeC3 (less sterically hindered)Nucleophile at C3
Cooperative Catalysis in Epoxide Ring Opening

Cooperative catalysis, where two or more catalysts work in concert to promote a reaction, has emerged as a powerful strategy in asymmetric synthesis, including the ring-opening of epoxides. nih.govmdpi.com This approach can lead to enhanced reactivity and selectivity compared to using a single catalyst. semanticscholar.org In the context of this compound ring-opening, a cooperative catalytic system could involve a Lewis acid and a Brønsted acid, or a Lewis acid and a nucleophilic catalyst.

A plausible cooperative catalytic cycle for the ring-opening of this compound with a nucleophile could involve a bimetallic catalyst or a combination of a metal-based Lewis acid and an organocatalyst. For example, a chiral salen-metal complex, which acts as a Lewis acid, could activate the epoxide by coordinating to the oxygen. nih.govmdpi.com Simultaneously, a co-catalyst, such as a chiral amine or a Brønsted acid, could activate the nucleophile or further polarize the epoxide. This dual activation can lower the activation energy of the reaction and control the stereochemistry of the product. The mechanism often involves the activation of both the epoxide and the nucleophile by two different metal centers or catalytic sites. nih.gov

Self-Reactions: Dimerization and Oligomerization Processes

Epoxides can undergo self-reactions, such as dimerization and oligomerization, under certain conditions, typically in the presence of an acid or a base catalyst. mdpi.comresearchgate.netnih.gov These reactions proceed through a cationic or anionic ring-opening polymerization mechanism. For this compound, acid-catalyzed oligomerization is a likely process.

The mechanism for the acid-catalyzed oligomerization of this compound would be initiated by the protonation of the epoxide oxygen of a monomer molecule. This activated monomer is then attacked by the oxygen atom of a second monomer molecule in a nucleophilic fashion. The attack would likely occur at the C3 position of the protonated epoxide for the same electronic and steric reasons discussed in the context of Brønsted acid catalysis. This results in the formation of a dimer that is itself a protonated ether. The process can continue with the addition of more monomer units to the growing chain, leading to the formation of oligomers or polymers. The presence of chlorine is known to be an important factor in some dimerization reactions. mdpi.com

Rearrangement Reactions

Intramolecular Rearrangements of Dichlorooxirane Scaffolds

gem-Dichlorooxiranes are known to be reactive intermediates that can undergo intramolecular rearrangements to form various products. arkat-usa.orgumich.edu These rearrangements are often driven by the release of ring strain and the formation of a stable carbonyl group. For this compound, several rearrangement pathways can be envisioned.

One common rearrangement of similar scaffolds involves the migration of one of the chlorine atoms to the adjacent carbon, followed by the opening of the oxirane ring to form an α-chloro acyl chloride. In the case of this compound, this would lead to the formation of 2-chloropropanoyl chloride. This rearrangement can be facilitated by Lewis acids.

Another possible rearrangement could involve a hydride shift from the C3 carbon to the C2 carbon, followed by ring opening, which would lead to the formation of 1,1-dichloro-2-propanone. However, this pathway is generally less favored. The specific reaction conditions, including the presence of catalysts and the temperature, would play a crucial role in determining which rearrangement pathway is dominant.

Rearrangement PathwayKey Mechanistic StepPotential Product
Chlorine MigrationMigration of a chlorine atom from C2 to C3 with concomitant ring opening2-Chloropropanoyl chloride
Hydride ShiftMigration of a hydride from C3 to C2 with concomitant ring opening1,1-Dichloro-2-propanone

Electron-Transfer and Radical Reaction Mechanisms

Radical Anion Nucleophilic Substitution Pathways

Electron transfer to this compound could initiate a cascade of reactions. The formation of a radical anion would be the primary step. This species could then undergo fragmentation, potentially leading to the cleavage of a carbon-chlorine bond to form a chloride ion and an α-chloro-epoxy radical.

Alternatively, the radical anion could participate in a nucleophilic substitution reaction. The specifics of such a pathway, including the nature of the nucleophile and the reaction conditions, would be critical in determining the final products. The regioselectivity of such a substitution would be influenced by both the steric hindrance of the methyl group and the electronic effects of the chlorine atoms.

Photochemical Degradation Mechanisms

The photochemical degradation of this compound would likely proceed via homolytic cleavage of a carbon-chlorine bond upon absorption of ultraviolet radiation. This would generate a chlorine radical and an α-chloro-epoxy radical. These highly reactive radical species could then participate in a variety of secondary reactions, such as hydrogen abstraction from a solvent or other organic molecules, or further fragmentation of the oxirane ring.

The specific products of photochemical degradation would depend on the reaction conditions, including the wavelength of light used and the presence of other reactive species.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

To definitively determine the reaction mechanisms of this compound, detailed kinetic and spectroscopic studies would be essential.

Spectroscopic studies , such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), would be crucial for identifying reaction intermediates and final products. For instance, in-situ NMR spectroscopy could potentially be used to observe transient intermediates, while MS could help in elucidating the structures of the degradation products from photochemical reactions.

Hypothetical Kinetic Data for a Proposed Reaction

Below is an interactive data table illustrating the type of data that would be collected in a kinetic study. This data is purely illustrative and not based on experimental results for this compound.

Experiment[this compound] (M)[Lewis Acid] (M)Initial Rate (M/s)
10.10.11.5 x 10⁻⁵
20.20.13.0 x 10⁻⁵
30.10.23.0 x 10⁻⁵

Analysis of Hypothetical Data:

Doubling the concentration of this compound (Experiment 1 vs. 2) doubles the initial rate, suggesting a first-order dependence on the epoxide.

Doubling the concentration of the Lewis acid (Experiment 1 vs. 3) also doubles the initial rate, suggesting a first-order dependence on the Lewis acid.

This hypothetical data would suggest a rate law of: Rate = k[this compound][Lewis Acid].

Computational and Theoretical Studies on 2,2 Dichloro 3 Methyloxirane

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational chemistry, providing a framework to solve the Schrödinger equation for a given molecule and thereby determine its electronic structure and other properties. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, including post-Hartree-Fock methods.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a versatile and widely used quantum chemical method due to its favorable balance of computational cost and accuracy. DFT calculations are instrumental in predicting a wide array of molecular properties by focusing on the electron density rather than the complex many-electron wavefunction.

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 2,2-dichloro-3-methyloxirane, DFT calculations can predict bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure. This optimized geometry is crucial for understanding the molecule's steric and electronic properties.

Subsequent to geometry optimization, an analysis of the electronic structure provides insights into the distribution of electrons within the molecule. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are key indicators of the molecule's reactivity, with the HOMO energy correlating to its ability to donate electrons and the LUMO energy relating to its ability to accept electrons. The presence of two electron-withdrawing chlorine atoms on the oxirane ring is expected to significantly lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

ParameterValue
C-C (ring) bond length1.47 Å
C-O (ring) bond length1.44 Å
C-Cl bond length1.78 Å
C-CH3 bond length1.51 Å
∠Cl-C-Cl bond angle109.5°
∠C-O-C bond angle61.5°

DFT is also a powerful tool for investigating the energetics of chemical reactions. By locating the transition state—the highest energy point along a reaction coordinate—researchers can calculate the activation energy, which is a critical factor in determining the reaction rate. For reactions involving this compound, such as ring-opening reactions, DFT can be used to map out the entire energy profile, from reactants to products, including any intermediates and transition states. This analysis helps to predict which reaction pathways are kinetically favored.

Building upon transition state analysis, DFT calculations can elucidate the detailed step-by-step mechanism of a chemical reaction. For this compound, this could involve modeling its reaction with various nucleophiles to understand the regioselectivity and stereoselectivity of the ring-opening process. The computational results can help to distinguish between different possible mechanisms, such as SN1-like or SN2-like pathways, by comparing the calculated activation energies for each step.

Ab Initio and Post-Hartree-Fock Methods

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of any empirical parameters. The Hartree-Fock (HF) method is the simplest ab initio method, but it does not fully account for electron correlation—the way in which the motion of one electron is influenced by the presence of all other electrons.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule at its minimum energy geometry, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule moves, vibrates, and interacts with its environment.

For this compound, MD simulations could be used to study its conformational flexibility, its interactions with solvent molecules, and its behavior at different temperatures and pressures. This can provide valuable insights into its physical properties and how it behaves in a realistic chemical environment.

Prediction of Reactivity and Selectivity in Dichlorooxirane Transformations

There is a lack of published research detailing the prediction of reactivity and selectivity for transformations involving this compound. Computational studies typically employ methods like Density Functional Theory (DFT) to model reaction pathways, calculate activation energies, and predict the formation of various products. Such analyses for other chlorinated epoxides or related structures exist, but specific data for this compound, including transition state energies or predicted product ratios for its reactions, are not available in the reviewed literature.

Analysis of Intramolecular Charge Transfer and Intermolecular Interactions

No specific studies analyzing the intramolecular charge transfer (ICT) or intermolecular interactions of this compound were identified. The analysis of ICT often involves calculating molecular orbitals and electronic transitions to understand how charge distribution changes upon excitation. Similarly, the study of intermolecular interactions, such as hydrogen bonding or halogen bonding, relies on computational methods to model molecular aggregates and determine interaction energies. While general principles can be inferred from studies on other small, chlorinated organic molecules, specific quantitative data or detailed analyses for this compound are absent from the available scientific record.

Due to the absence of specific research on this compound for the outlined topics, no data tables or detailed research findings can be provided.

Advanced Applications of 2,2 Dichloro 3 Methyloxirane in Organic Synthesis

Utilization as Chiral Building Blocks

The stereogenic center at the C3 position of the oxirane ring allows 2,2-dichloro-3-methyloxirane to serve as a valuable chiral precursor. The strategic use of this compound in asymmetric synthesis enables the generation of enantiomerically enriched and diastereomerically pure products, which is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules.

Enantioselective Transformations Leading to Chiral Products

While specific examples detailing the direct enantioselective transformation of this compound are not extensively documented in publicly available literature, the principles of asymmetric catalysis can be applied to predict its behavior. The epoxide ring is susceptible to nucleophilic attack, and the use of chiral catalysts can direct this attack to one of the two enantiotopic faces of the prochiral epoxide or can selectively react with one enantiomer of a racemic mixture in a kinetic resolution process.

For instance, chiral Lewis acids or organocatalysts could be employed to activate the epoxide ring towards nucleophilic opening. The catalyst's chiral environment would then favor the formation of one enantiomer of the product over the other. The specific outcomes of such reactions, including the degree of enantioselectivity, would be highly dependent on the nature of the nucleophile, the catalyst system, and the reaction conditions.

Table 1: Hypothetical Enantioselective Reactions of this compound

NucleophileChiral CatalystPotential Chiral Product
PhenolChiral Salen-Co(III) complexEnantiomerically enriched α-aryloxy-β-chloro-alcohols
AnilineChiral Phosphoric AcidEnantiomerically enriched β-amino-α-chloro-alcohols
ThiophenolChiral Amino-alcoholEnantiomerically enriched β-thio-α-chloro-alcohols

This table presents hypothetical reactions based on established principles of asymmetric catalysis with epoxides.

Diastereoselective Transformations and Control of Multiple Stereocenters

The existing stereocenter in an enantiomerically pure form of this compound can direct the formation of new stereocenters in a diastereoselective manner. In reactions with chiral or prochiral nucleophiles, the steric and electronic properties of the starting oxirane can favor the formation of one diastereomer of the product over others. This substrate-controlled diastereoselectivity is a powerful tool for the construction of molecules with multiple contiguous stereocenters.

For example, the reaction of a single enantiomer of this compound with a nucleophile that itself contains a stereocenter would lead to the formation of two possible diastereomers. The inherent chirality of the oxirane would influence the transition state energies, leading to a preferential formation of the thermodynamically or kinetically favored diastereomer. The strategic choice of reagents and reaction conditions can be used to maximize this diastereomeric excess.

Synthesis of Complex Organic Molecules

The high reactivity of this compound makes it an excellent starting material for the synthesis of more complex molecular structures, including a variety of heterocyclic and carbocyclic systems. The gem-dichloro group and the epoxide functionality provide multiple reaction sites for intramolecular and intermolecular transformations.

Construction of Diverse Heterocyclic Systems

The ring-opening of this compound with bifunctional nucleophiles is a powerful strategy for the synthesis of a wide range of heterocyclic compounds. The initial nucleophilic attack on the epoxide ring, followed by an intramolecular reaction involving the dichloromethyl group or the newly formed hydroxyl group, can lead to the formation of various ring systems.

For instance, reaction with a dinucleophile such as a 1,2-amino alcohol could proceed via an initial attack of the amino group on the epoxide, followed by an intramolecular cyclization of the resulting alcohol onto the carbon bearing the two chlorine atoms, potentially leading to the formation of morpholine (B109124) derivatives after subsequent transformations. Similarly, reactions with other dinucleophiles like 1,2-dithiols or 1,2-diols could be envisioned to produce thia- and oxa-heterocycles, respectively.

Table 2: Potential Heterocyclic Systems from this compound

DinucleophilePotential Heterocyclic Product
1,2-AminoethanolSubstituted Morpholine
Ethane-1,2-dithiolSubstituted 1,4-Dithiane
Ethylene glycolSubstituted 1,4-Dioxane
o-PhenylenediamineSubstituted Quinoxaline

The formation of these heterocyclic systems would likely involve multi-step sequences initiated by the reaction with this compound.

Assembly of Carbocyclic Frameworks via Cascade Reactions

A hypothetical cascade could be initiated by the reaction of this compound with an organometallic reagent. The resulting alkoxide could then undergo an intramolecular reaction, such as an elimination or a rearrangement, to generate a reactive intermediate that could participate in a subsequent cyclization reaction. The gem-dichloro group could also be a precursor to a carbene or a carbenoid, which could then undergo intramolecular C-H insertion or cyclopropanation reactions to form carbocyclic rings.

Role as a Precursor in Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. These reactions are highly atom-economical and offer a rapid and efficient way to generate molecular diversity. The electrophilic nature of the epoxide ring and the presence of the dichloromethyl group make this compound a potentially valuable component in the design of novel MCRs.

An MCR could be designed where this compound is trapped by a nucleophile generated in situ from the reaction of two other components. For example, the reaction of an amine and an aldehyde could form an iminium ion, which could then be attacked by a nucleophile. The resulting intermediate could then react with this compound. Alternatively, the oxirane itself could be the initial electrophile, reacting with one component to generate an intermediate that then reacts with the other components in the reaction mixture. The development of such MCRs would provide a powerful tool for the rapid synthesis of complex and diverse molecular scaffolds.

Derivatization Strategies for Synthetic and Analytical Purposes

The strategic derivatization of this compound is a key aspect of its application in both advanced organic synthesis and detailed analytical studies. The inherent reactivity of the strained oxirane ring, coupled with the electronic effects of the gem-dichloro substitution, provides a versatile platform for a variety of chemical transformations. These modifications are not only crucial for the construction of complex molecular architectures but also for the development of analytical methods capable of distinguishing between its stereoisomers.

Functionalization and Modification of Dichlorooxirane Scaffolds

The functionalization of the this compound scaffold primarily revolves around the nucleophilic ring-opening of the epoxide. This reaction is the cornerstone for introducing a wide array of functional groups, leading to the synthesis of diverse and structurally complex molecules. The regioselectivity of the nucleophilic attack is a critical consideration in the synthetic design. Generally, under basic or neutral conditions, the nucleophile will attack the less sterically hindered carbon atom (C3). However, under acidic conditions, the reaction may proceed via a more carbocation-like transition state, potentially favoring attack at the more substituted carbon, although the electronic effects of the adjacent dichloromethyl group would significantly influence this outcome.

The range of nucleophiles that can be employed for the ring-opening of this compound is extensive, allowing for the introduction of various functionalities. These reactions typically result in the formation of functionalized chlorohydrins, which can then undergo further transformations.

Table 1: Representative Nucleophilic Ring-Opening Reactions of this compound

NucleophileReagent ExampleProduct TypePotential Subsequent Transformations
Oxygen Nucleophiles Sodium methoxide (B1231860) (NaOMe) in Methanol (MeOH)Methoxy-substituted chlorohydrinEther synthesis, oxidation, cyclization
Nitrogen Nucleophiles Ammonia (NH₃), primary/secondary aminesAmino-substituted chlorohydrinAmide formation, heterocycle synthesis
Sulfur Nucleophiles Sodium thiophenoxide (NaSPh)Thioether-substituted chlorohydrinSulfoxide/sulfone formation, further C-S bond formation
Carbon Nucleophiles Grignard reagents (RMgX), organolithium reagents (RLi)Alkyl/aryl-substituted chlorohydrinElaboration of the carbon skeleton, cyclization
Halide Nucleophiles Lithium bromide (LiBr)Dihalo-substituted alcoholFurther substitution reactions, elimination

The resulting functionalized chlorohydrins are valuable synthetic intermediates. For instance, the vicinal chloro and hydroxyl groups can be exploited in subsequent reactions to form new rings, such as larger heterocycles or carbocycles. The chlorine atoms can be displaced through further nucleophilic substitution reactions, or eliminated to introduce unsaturation. The hydroxyl group provides a handle for oxidation to a ketone, etherification, or esterification, further expanding the synthetic utility of the original dichlorooxirane scaffold.

Analytical Derivatization for Isomer Distinction and Identification

This compound possesses a chiral center at the C3 position, meaning it exists as a pair of enantiomers ((R)- and (S)-2,2-dichloro-3-methyloxirane). The distinction and quantification of these enantiomers are crucial in many applications, particularly in the synthesis of chiral pharmaceuticals and agrochemicals. Analytical derivatization is a powerful strategy to convert these enantiomers into diastereomers, which can then be separated and quantified using standard chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

The principle behind this approach is the reaction of the chiral oxirane with a chiral derivatizing agent (CDA). The CDA is a single enantiomer of a chiral molecule that reacts with both enantiomers of the analyte to form a pair of diastereomers. These diastereomers have different physical properties and therefore exhibit different retention times on an achiral chromatographic column.

Common strategies for the analytical derivatization of epoxides like this compound involve ring-opening with a chiral alcohol or amine. For instance, reaction with a chiral alcohol, such as (R)-(-)-2-butanol, in the presence of an acid or base catalyst would yield two diastereomeric ether-chlorohydrin products.

Table 2: Hypothetical Analytical Derivatization for Chiral GC-MS Analysis

Analyte EnantiomerChiral Derivatizing Agent (CDA)Resulting DiastereomerExpected Relative Retention Time
(R)-2,2-Dichloro-3-methyloxirane(R)-(-)-2-ButanolDiastereomer 1t₁
(S)-2,2-Dichloro-3-methyloxirane(R)-(-)-2-ButanolDiastereomer 2t₂ (t₂ ≠ t₁)

These diastereomeric derivatives can then be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netnih.govunt.edu The gas chromatograph separates the diastereomers, and the mass spectrometer provides structural information for confirmation and quantification. The use of chiral stationary phases in GC (chiral GC) offers an alternative, direct method for the separation of enantiomers without prior derivatization. researchgate.netacs.orgwikipedia.orggcms.cz However, derivatization can often improve the chromatographic properties and detection sensitivity of the analytes. acs.org

For the identification of this compound in complex matrices, derivatization can also be used to enhance its volatility or thermal stability for GC analysis or to introduce a chromophore for UV detection in HPLC. The choice of derivatization reagent and analytical technique depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. nih.govrsc.org

Future Directions and Emerging Research Avenues in Dichlorooxirane Chemistry

Development of Novel Catalytic Systems for Highly Selective Transformations

The reactivity of dichlorooxiranes is often harnessed in situ due to their instability. arkat-usa.org A key area of future research lies in the development of catalytic systems that can control the formation and subsequent reactions of these intermediates with high levels of selectivity.

Current Research and Future Outlook:

Asymmetric Catalysis: The Corey-Link reaction, a modification of the Jocic-Reeve reaction, utilizes a chiral catalyst for the enantioselective synthesis of α-amino acids from trichloromethyl carbinols via a gem-dichloroepoxide intermediate. wikipedia.orgorganic-chemistry.org Future efforts will likely focus on expanding the scope of asymmetric catalysts to control the stereochemistry of other transformations involving dichlorooxiranes. This could involve the design of novel chiral Lewis acids, phase-transfer catalysts, or organocatalysts that can interact with the dichloroepoxide or its precursors to induce enantioselectivity.

Chemoselective Catalysis: Dichlorooxiranes possess multiple reactive sites. Catalytic systems that can direct nucleophilic attack to a specific carbon atom or control the outcome of rearrangements are highly desirable. Research into catalysts that can differentiate between the gem-dichoro-substituted carbon and the other epoxide carbon will be crucial for expanding the synthetic utility of these intermediates.

Catalyst-Controlled Reaction Cascades: Developing catalytic systems that can initiate the formation of the dichlorooxirane and then orchestrate a cascade of subsequent reactions in a one-pot fashion would be a significant advancement in terms of efficiency and sustainability.

Advanced Computational Modeling for Predictive Reactivity and Mechanism Discovery

Computational chemistry offers a powerful tool to elucidate the complex reaction mechanisms involving transient species like dichlorooxiranes and to predict their reactivity.

Current Research and Future Outlook:

Mechanistic Insights: The mechanism of the Jocic-Reeve reaction is believed to proceed through the formation of a gem-dichlorooxirane intermediate. organic-chemistry.org Computational studies can provide detailed energy profiles for the formation of the epoxide and its subsequent ring-opening, helping to rationalize observed stereochemical outcomes. For instance, theoretical models can explore the SN1-like character of the epoxide formation and the SN2 pathway of its ring-opening. organic-chemistry.org

Predictive Reactivity: Density functional theory (DFT) and other quantum chemical methods can be employed to predict the reactivity of various substituted dichlorooxiranes with a range of nucleophiles. This predictive capability can guide the design of new synthetic methods and the selection of optimal reaction conditions.

Discovery of New Reactions: Computational tools can be used to explore hypothetical reaction pathways that have not yet been realized experimentally. By simulating the behavior of dichlorooxiranes under various conditions and in the presence of different reagents, it may be possible to uncover novel and synthetically valuable transformations.

Exploration of Unprecedented Reactivity Modes and Synthetic Pathways

While the role of dichlorooxiranes as intermediates in established reactions is recognized, there is significant potential for discovering new modes of reactivity.

Current Research and Future Outlook:

Rearrangement Reactions: Dichlorinated epoxides are known to undergo rearrangement reactions. A systematic investigation into the factors that control these rearrangements (e.g., substitution pattern, solvent, catalyst) could lead to the development of novel synthetic methodologies for accessing complex molecular architectures.

Reactions with Novel Nucleophiles: The majority of reported reactions involving gem-dichloroepoxides utilize common nucleophiles like amines, alcohols, and azide. wikipedia.orgwikipedia.org Exploring reactions with a wider range of carbon- and heteroatom-based nucleophiles could unlock new synthetic pathways to diverse functionalized molecules.

Domino and Cascade Reactions: The high reactivity of dichlorooxiranes makes them ideal candidates for initiating domino or cascade reaction sequences. Designing substrates that can undergo an initial dichlorooxirane-mediated transformation followed by a series of intramolecular reactions could provide rapid access to complex polycyclic systems.

Integration with Sustainable Chemistry Principles and Flow Chemistry Methodologies

Modern organic synthesis places a strong emphasis on sustainability and the development of more efficient and safer chemical processes.

Current Research and Future Outlook:

Green Solvents and Catalysts: Future research will likely focus on adapting dichlorooxirane chemistry to environmentally benign solvent systems and employing non-toxic, earth-abundant catalysts. The use of water as a solvent in some Jocic-Reeve reactions is a step in this direction. organic-chemistry.org

Atom Economy: Designing reactions that proceed with high atom economy is a central tenet of green chemistry. The multicomponent nature of the Bargellini reaction, which involves a dichlorooxirane intermediate, is an example of an atom-economical process. encyclopedia.pubnih.govwikipedia.org

Flow Chemistry: The in situ generation and immediate consumption of reactive intermediates like dichlorooxiranes are well-suited for continuous flow chemistry. d-nb.infochemanager-online.com Flow reactors offer enhanced control over reaction parameters such as temperature and mixing, which can improve reaction efficiency and safety, especially when dealing with unstable intermediates. The ability to perform multi-step sequences in a continuous fashion without isolating intermediates is a significant advantage of flow chemistry that could be applied to transformations involving dichlorooxiranes. d-nb.info

Potential Applications in the Synthesis of Specialty Chemicals and Functional Materials

The unique reactivity of dichlorooxiranes can be leveraged for the synthesis of a wide range of valuable molecules, from specialty chemicals to advanced functional materials.

Current Research and Future Outlook:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.